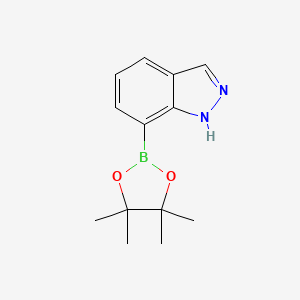

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Descripción

Propiedades

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9-8-15-16-11(9)10/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRYMNAPWVDMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672351 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915411-02-8 | |

| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-7-lboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Iridium-Catalyzed C-H Borylation of Indazoles

Overview:

The iridium-catalyzed C-H borylation has emerged as a prominent method for functionalizing indazoles at specific positions, notably at the C-3 position, to generate boronate esters such as the target compound. This method exploits the functional group tolerance and regioselectivity of iridium catalysis, enabling efficient synthesis of boron-substituted indazoles.

- Catalyst: [Ir(OMe)COD]₂ (tris(1,5-cyclooctadiene)diiridium(μ-methoxy) methoxide)

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

- Boron source: Bis(pinacolato)diboron (B₂Pin₂)

- Solvent: Tetrahydrofuran (THF) or tert-butyl methyl ether (TBME)

- Temperature: Reflux (~55°C)

- Atmosphere: Nitrogen (N₂)

Procedure:

In a typical procedure, N-protected indazoles are dissolved with B₂Pin₂, the iridium catalyst, and ligand in TBME. The mixture is heated at reflux under nitrogen for approximately 90 minutes, leading to the formation of the boronate ester predominantly at the C-3 position. The reaction mixture is then cooled, diluted with water, and extracted with dichloromethane (DCM). The organic layers are combined and purified via column chromatography.

- The presence of electron-withdrawing protecting groups on the nitrogen atom of indazoles enhances the stability of boronate esters, facilitating purification.

- The reaction exhibits high regioselectivity for the C-3 position when no steric or electronic directing groups are present.

- The method tolerates various functional groups, allowing for late-stage modifications of complex molecules.

Synthesis from Aryl Halides via Cross-Coupling

Overview:

The boronate ester synthesized via iridium catalysis can be further functionalized through Suzuki-Miyaura cross-coupling reactions with aryl halides to produce substituted indazoles like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.

- React the boronate ester with aryl halides (e.g., bromobenzene, iodobenzene) in the presence of a palladium catalyst (e.g., XPhos-Pd-G2).

- Use a base such as tripotassium phosphate to facilitate coupling.

- Conduct the reaction at reflux (~55°C) under nitrogen for 16 hours.

- Purify the product via chromatography, typically eluting with DCM/hexane mixtures.

- The cross-coupling yields high product purities with yields often exceeding 80%.

- The method allows for the introduction of various aryl groups at the boronate ester site, enabling diversification of the indazole core.

Protodeborylation and Selective Functionalization

Overview:

Selective protodeborylation can be employed to modify the boronate esters further, especially at the C-5 position, by exploiting the lability of the boronate group under basic conditions.

- Treat the polyborylated indazoles with aqueous potassium hydroxide (KOH).

- This selectively cleaves the boronate ester at the C-3 position, enabling subsequent functionalization at alternative sites.

- The process offers a route for regioselective functionalization, facilitating the synthesis of multi-substituted indazoles.

Data Table Summarizing Preparation Methods

| Method | Reagents | Catalyst/Ligand | Solvent | Temperature | Key Features | Yield/Notes |

|---|---|---|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | N-protected indazoles, B₂Pin₂ | [Ir(OMe)COD]₂, dtbpy | TBME or THF | ~55°C | Regioselective at C-3, functional group tolerant | High regioselectivity, yields ~70-90% |

| Cross-Coupling with Aryl Halides | Boronate ester, aryl halide | XPhos-Pd-G2 | DCM/hexane | Reflux (~55°C) | Diversifies indazole core | Yields >80% |

| Protodeborylation | Polyborylated indazoles, KOH | - | Aqueous KOH | Room temp to mild heating | Regioselective deprotection | Facilitates further functionalization |

Análisis De Reacciones Químicas

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes several types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The indazole ring can undergo reduction under specific conditions.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Aryl halides and palladium catalysts in the presence of a base like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced indazole derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in cancer therapy.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is primarily based on its ability to undergo cross-coupling reactions. The boronate ester group acts as a nucleophile, participating in palladium-catalyzed reactions to form new carbon-carbon bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparación Con Compuestos Similares

Positional Isomers and Substitution Patterns

Several indazole derivatives with boronate groups at different positions or additional substituents have been synthesized. Key examples include:

Key Observations :

- Position of Boronate Group : The 7-position (as in the parent compound) is sterically less hindered compared to 4- or 5-substituted analogs, enabling faster cross-coupling kinetics .

- Substituent Effects : Methyl or chloro groups (e.g., 7-Chloro-4-boronate indazole, CAS: 1186334-62-2) modulate electronic density, influencing reactivity in palladium-catalyzed reactions .

Stability and Handling

- Hydrolysis Sensitivity : The pinacol boronate group is prone to hydrolysis, necessitating storage at -20°C under inert conditions. Derivatives with electron-withdrawing groups (e.g., 7-Fluoro-4-boronate indazole, CAS: 1186334-64-4) exhibit slightly enhanced stability .

- Purity : Most commercial analogs (e.g., 7-Methyl-4-boronate indazole) are available at ≥95% purity, validated by HPLC and NMR .

Actividad Biológica

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H20BNO3

- CAS Number : 1807699-60-0

- Molecular Weight : 273.14 g/mol

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are critical in various signaling pathways associated with cell growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Biological Activity Overview

Research has indicated that this compound exhibits significant inhibitory effects on several kinases:

| Kinase | IC50 (nM) | Mechanism of Action |

|---|---|---|

| GSK-3β | 8 | Competitive inhibition |

| IKK-β | Not specified | Inhibition of inflammatory pathways |

| ROCK-1 | Not specified | Modulation of cytoskeletal dynamics |

Study on GSK-3β Inhibition

A study published in MDPI demonstrated that the compound effectively inhibits GSK-3β with an IC50 value of 8 nM. This inhibition is crucial for pathways involved in cell survival and proliferation. The study also highlighted that modifications to the compound's structure could enhance its potency against various kinases .

Cytotoxicity Assessments

In vitro studies assessed the cytotoxic effects of this compound on different cell lines. The results indicated that at concentrations up to 10 µM, the compound did not significantly decrease cell viability in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), suggesting a favorable safety profile .

Anti-inflammatory Activity

Another aspect of its biological activity includes anti-inflammatory effects. The compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at low concentrations (1 µM), indicating potential therapeutic applications in neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, and what parameters critically influence reaction efficiency?

- Answer: The primary synthetic route involves palladium-catalyzed Suzuki-Miyaura cross-coupling between halogenated indazole precursors (e.g., 7-bromo-1H-indazole) and pinacol boronate esters. Key parameters include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for sterically demanding substrates.

- Base optimization: Na₂CO₃ or Cs₂CO₃ in biphasic solvent systems (DME/H₂O or THF/H₂O).

- Temperature control: 80–110°C under inert atmosphere.

- Ligand effects: Electron-deficient phosphine ligands (e.g., XPhos) enhance coupling efficiency in sterically hindered systems.

Yield improvements are achieved through solvent degassing and moisture-free conditions .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Answer:

- Multinuclear NMR: ¹H and ¹³C NMR confirm aromatic proton environments, while ¹¹B NMR (28–32 ppm) verifies boronate ester formation.

- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₆BN₂O₂: 261.1304).

- X-ray crystallography: SHELX/OLEX2 software resolves bond lengths and angles, critical for distinguishing regioisomers .

- Purity validation: HPLC-UV (λ = 254 nm, >98% purity) and elemental analysis (C, H, N deviations <0.4%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental spectroscopic data for this compound?

- Answer: Discrepancies often arise from solvent effects or conformational flexibility. A systematic approach includes:

- Temperature-dependent NMR: Identifies dynamic processes (e.g., rotational barriers in the dioxaborolane ring).

- Computational refinement: Explicit solvent models (PCM/COSMO) in DFT calculations (Gaussian/ORCA) improve agreement with experimental ¹³C shifts.

- Solid-state NMR: Bridges solution and crystallographic data by analyzing rigid lattice environments.

- X-ray vs. DFT comparisons: Bond-length deviations >0.02 Å suggest model inaccuracies requiring dispersion corrections (e.g., D3BJ) .

Q. What strategies optimize orthogonal reactivity in multi-step syntheses involving this compound?

- Answer:

- Protective group chemistry: SEM or Boc protection of the indazole NH prevents undesired side reactions during subsequent transformations.

- Solvent selection: Non-coordinating solvents (toluene, DCM) preserve boronate integrity under acidic conditions.

- Sequential cross-couplings: Retain halogen atoms at specific positions (e.g., 3- or 5-position) for iterative functionalization.

- Kinetic monitoring: In situ IR spectroscopy tracks reaction progress to identify optimal windows for quenching or step progression .

Q. How does the 7-position dioxaborolane substituent influence cross-coupling reactivity compared to structural analogs?

- Answer: Comparative studies reveal:

- Steric effects: The 7-position minimizes steric hindrance during oxidative addition to Pd(0), accelerating coupling vs. 4- or 5-substituted isomers.

- Electronic modulation: Hammett studies (σpara = +0.15) indicate electron withdrawal enhances transmetallation rates.

- NH participation: Hydrogen bonding with the boronate oxygen stabilizes transition states in aqueous Suzuki reactions.

Linear free energy relationships (LFERs) quantify substituent effects on reaction kinetics .

Methodological Considerations

Q. What protocols mitigate boron leaching during purification of this compound?

- Answer:

- Chromatography: Use silica gel pre-treated with 1% triethylamine to minimize boronate hydrolysis.

- Recrystallization: Ethyl acetate/hexane mixtures at −20°C yield high-purity crystals with minimal decomposition.

- Storage: Argon atmosphere and desiccated conditions (−20°C) prevent moisture-induced degradation .

Q. How can crystallographic disorder in the dioxaborolane ring be addressed during refinement?

- Answer:

- Disorder modeling: SHELXL’s PART instruction splits overlapping atoms (e.g., methyl groups) into discrete positions.

- Restraints: Apply SIMU/DELU restraints to thermal parameters for disordered regions.

- Twinned data: OLEX2’s twin refinement module (BASF parameter) corrects for pseudo-merohedral twinning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.